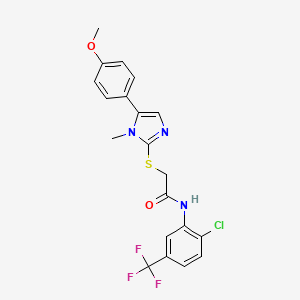

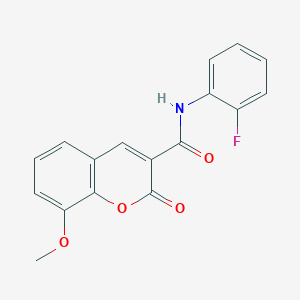

![molecular formula C21H14ClFN2O3 B2797294 2-chloro-6-fluoro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide CAS No. 921891-49-8](/img/structure/B2797294.png)

2-chloro-6-fluoro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-chloro-6-fluoro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide” is a complex organic molecule. It contains a benzamide group, which is a common functional group in pharmaceuticals and could potentially have biological activity. The molecule also contains a dibenzo[b,f][1,4]oxazepin ring, which is a type of tricyclic structure often found in psychotropic drugs .

Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple rings and functional groups. The presence of both electron-withdrawing (fluoro, chloro) and electron-donating (methyl) groups could have interesting effects on the compound’s reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. The presence of multiple aromatic rings in this compound suggests it would be relatively nonpolar and insoluble in water .Scientific Research Applications

Synthesis and Structural Analysis

This compound and its derivatives are of interest due to their complex synthesis processes and potential for forming the core structure of various bioactive compounds. For instance, Acosta Quintero et al. (2019) detailed a synthesis process that concurrently forms halogeno-substituted dibenzoazepines and dibenzoazocines, highlighting their importance in creating bioactive molecules. The structural conformation of these compounds, such as the azepine ring adopting a twist-boat form, facilitates their interaction through hydrogen bonds, forming a three-dimensional framework structure (Acosta Quintero et al., 2019).

Antimicrobial Applications

Desai et al. (2013) synthesized fluorine-containing benzamides, including derivatives with significant antimicrobial activity against various bacterial and fungal strains. The presence of a fluorine atom at specific positions in these compounds was essential for enhancing their antimicrobial efficacy (Desai et al., 2013).

Bioactive Molecule Development

Patel et al. (2009) discussed synthesizing fluoro-substituted benzothiazoles with potential for biological and pharmacological screening, indicating the broad interest in fluoro-containing compounds for developing therapeutic agents (Patel et al., 2009).

Pharmacological Applications

Naporra et al. (2016) explored the influence of chlorine substitution patterns on pharmacology at various GPCRs, demonstrating the potential of dibenzo[b,f][1,4]oxazepines and related structures in developing targeted therapeutic agents with specific receptor affinities (Naporra et al., 2016).

Novel Synthesis Methods

Research has also focused on developing efficient methods for assembling benzo-fused N-heterocycles, indicating the versatility of these compounds for creating diverse molecular structures with potential therapeutic applications (Zhang et al., 2015).

Future Directions

properties

IUPAC Name |

2-chloro-6-fluoro-N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14ClFN2O3/c1-11-5-7-18-16(9-11)25-20(26)13-10-12(6-8-17(13)28-18)24-21(27)19-14(22)3-2-4-15(19)23/h2-10H,1H3,(H,24,27)(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILYWBEPRQMMYLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)C4=C(C=CC=C4Cl)F)C(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14ClFN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-6-fluoro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[2-(pyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2797213.png)

![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-phenylethanesulfonamide](/img/structure/B2797215.png)

![N-(4-fluorobenzyl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2797216.png)

![Benzo[b]thiophen-2-yl(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone](/img/structure/B2797217.png)

![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methyl-3-nitrobenzamide](/img/structure/B2797220.png)

![2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2797228.png)

![2-Acetamido-N-[cyano-(4-ethylphenyl)methyl]-3-(6-fluoro-1H-indol-3-yl)propanamide](/img/structure/B2797229.png)

![1,7-dimethyl-3,8-diphenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2797230.png)